JI130
CAS No.: 2234271-86-2
Cat. No.: VC0531214
Molecular Formula: C23H24N2O3
Molecular Weight: 376.46
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2234271-86-2 |
---|---|
Molecular Formula | C23H24N2O3 |
Molecular Weight | 376.46 |
IUPAC Name | (E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide |
Standard InChI | InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+ |
Standard InChI Key | BNTYDBBGNPFECO-VAWYXSNFSA-N |
SMILES | O=C(NCCC1=CC=CC=C1OCC=C)/C=C/C2=CNC3=C2C=CC=C3OC |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
JI130 is characterized by its distinct chemical structure and properties that enable its biological activity. The compound is a derivative of JI051, with modifications that improve its solubility and potency.
Molecular Identification
JI130 is precisely identified through several chemical identifiers:
The compound's chemical structure features an indole ring connected to a phenyl group through an amide linkage and an alkene bridge. This specific arrangement is critical for its biological activity, as structure-activity relationship studies have shown that modifications to the ethoxyphenetyl, amide, alkene, or indole moieties can result in significant loss of activity .
Physical and Chemical Characteristics
JI130 exhibits the following physicochemical properties:
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Appearance: Small organic molecule
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Solubility: Soluble in DMSO at approximately 2 mg/mL (5.31 mM), requiring ultrasonic treatment and warming for complete dissolution
Table 1. Chemical Properties of JI130
Property | Description |
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CAS Number | 2234271-86-2 |
Molecular Formula | C23H24N2O3 |
Molecular Weight | 376.45 g/mol |
Solubility | DMSO: 2 mg/mL (5.31 mM) with ultrasonic treatment and warming |
Storage Conditions | -20°C recommended |
Stock Solution Stability | At -80°C: use within 6 months; At -20°C: use within 1 month |
Biological Activity and Mechanism of Action
JI130 exerts its biological effects through a specific molecular mechanism targeting the Hes1 transcription factor, a key component of the Notch signaling pathway.
Primary Target and Mechanism
The primary mechanism of JI130 involves its ability to stabilize the interaction between the Hes1 transcription factor and Prohibitin 2 (PHB2), a cancer-associated protein chaperone . This interaction occurs outside the nucleus, preventing Hes1 from performing its normal function of transcriptional repression .
Unlike initial assumptions that molecules in this class might target TLE1 (a transcriptional co-repressor), detailed analyses using immunomagnetic isolation and nanoscale LC-MS/MS revealed that JI130's precursor (JI051) binds specifically to PHB2 rather than TLE1 . This discovery highlighted a previously unrecognized role for PHB2 in regulating Hes1 activity.
Cellular Effects
JI130 treatment induces several cellular effects:
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Morphological alterations including micronucleation and multinucleation
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Features of mitotic catastrophe, a mechanism of delayed cell death resulting from aberrant mitosis
These cellular effects collectively contribute to JI130's anti-cancer activity, particularly its ability to suppress the growth of pancreatic cancer cells and other cancer cell types.
Relationship to Notch Signaling
Hes1 is a downstream effector of the Notch signaling pathway, which plays crucial roles in cell fate decisions, proliferation, and cancer development. By inhibiting Hes1's ability to repress transcription, JI130 effectively interferes with this signaling pathway, providing a potential therapeutic approach for cancers with aberrant Notch activation .
Preclinical Research and Efficacy
JI130 has demonstrated promising anti-cancer effects in both in vitro and in vivo studies, particularly in pancreatic cancer models.
In Vitro Studies
Cell-based studies have shown that JI130 effectively inhibits the growth of multiple cancer cell lines:
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MIA PaCa-2 (pancreatic cancer): JI130 demonstrated dose-dependent growth inhibition with an EC50 of 49 nM, comparable to gemcitabine (59 nM), a standard chemotherapy drug for pancreatic cancer
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Additional pancreatic cancer cell lines showing sensitivity: CFPAC-1, PK9, and KP4-1
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Rhabdomyosarcoma cells: Studies have indicated that JI130 impairs in vitro growth in this pediatric cancer
The potency of JI130 in these cellular models suggests potential clinical relevance, particularly given its comparable efficacy to established chemotherapeutic agents.
In Vivo Studies
JI130 has been evaluated in multiple animal models of cancer:
Pancreatic Cancer Xenograft Model
In a murine pancreatic tumor xenograft model using implanted MIA PaCa-2 cells, JI130 treatment resulted in:
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Gradual decrease in tumor volume compared to the DMSO control
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48.2% reduction in tumor volume after 21 days of treatment
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Decreased tumor weight without significant changes in body weight
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Reduced proportion of Ki-67 positive cells (26.8% ± 3.3% in treated tumors vs. 51.2% ± 4.5% in control), indicating decreased proliferation
Table 2. Effects of JI130 in Pancreatic Cancer Xenograft Model
Parameter | Control (DMSO) | JI130 Treatment | Percent Change |
---|---|---|---|
Tumor Volume Reduction | - | 48.2% after 21 days | -48.2% |
Ki-67 Positive Cells | 51.2% ± 4.5% | 26.8% ± 3.3% | -47.7% |
Body Weight | No significant change | No significant change | - |
Rhabdomyosarcoma Models
Studies with rhabdomyosarcoma models provided additional insights:
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JI130 was administered via intraperitoneal injection at 50 mg/kg body weight
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Treatment schedules varied across studies (days 20-23, 26-27, and 29 in one study; days 21-23, 26, 28, 30, 33, and 35 in another)
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Some studies noted potential drug-related toxicity manifested as weight loss, leading to early termination of treatment
Dosing and Administration
In preclinical studies, JI130 was typically:
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Dissolved in DMSO at concentrations of 50 mg/mL
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Administered via intraperitoneal injection at doses of 50 mg/kg body weight
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Given on intermittent schedules rather than daily administration
This dosing approach provided meaningful anti-tumor effects while managing potential toxicities, though optimal dosing strategies remain an area for further investigation.
Synthesis and Development
JI130 was developed as part of a rational drug design approach targeting the Notch pathway through Hes1 inhibition.
Chemical Synthesis
JI130 was derived from earlier compounds through structure-activity relationship studies. It represents an improvement over its predecessor, JI051, with enhanced solubility and maintained or improved biological activity .
The compound has been synthesized for research purposes by specialized facilities, including the Duke Small Molecule Synthesis Facility, which validated its identity and purity (98.9%) through mass spectrometry .
Limitations and Challenges
Despite promising results, several limitations and challenges remain in the development of JI130 as a therapeutic agent.
Toxicity Considerations
Some animal studies reported potential drug-related toxicity, manifested as weight loss . This observation highlights the need for careful dosing optimization and toxicity assessments in any future clinical development.
Solubility and Formulation
JI130's limited aqueous solubility (requiring DMSO as a solvent with ultrasonic treatment and warming) presents challenges for formulation and clinical translation. Improved formulations or delivery systems may be needed to optimize its therapeutic potential.
Current Research Status
JI130 remains primarily in the preclinical research phase, with no reported clinical trials to date.
Active Research Areas
Current research on JI130 focuses on:
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